molecular formula C18H11Cl2N3O4 B12038957 N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide CAS No. 477732-64-2

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide

Cat. No.: B12038957
CAS No.: 477732-64-2
M. Wt: 404.2 g/mol
InChI Key: PCWKJHAEMTVQMB-ODCIPOBUSA-N
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Description

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a dichlorophenyl group, a chromenyl moiety, and a hydrazinyl acetamide linkage, making it a unique structure for chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydrazone Formation: The chromenyl aldehyde is then reacted with hydrazine to form the hydrazone intermediate.

    Acylation: The hydrazone intermediate is acylated with 3,4-dichlorophenyl acetic acid or its derivatives under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dichlorophenyl)-2-oxo-2-(2-hydrazinyl)acetamide: Lacks the chromenyl moiety.

    N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)propionamide: Similar structure with a propionamide group instead of acetamide.

Uniqueness

N-(3,4-Dichlorophenyl)-2-oxo-2-(2-((4-oxo-4H-chromen-3-yl)methylene)hydrazinyl)acetamide is unique due to its combination of dichlorophenyl, chromenyl, and hydrazinyl acetamide groups. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

CAS No.

477732-64-2

Molecular Formula

C18H11Cl2N3O4

Molecular Weight

404.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-oxochromen-3-yl)methylideneamino]oxamide

InChI

InChI=1S/C18H11Cl2N3O4/c19-13-6-5-11(7-14(13)20)22-17(25)18(26)23-21-8-10-9-27-15-4-2-1-3-12(15)16(10)24/h1-9H,(H,22,25)(H,23,26)/b21-8+

InChI Key

PCWKJHAEMTVQMB-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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